DBCO-C3-alcohol DBCO-C3-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672228
InChI: InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26)
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

DBCO-C3-alcohol

CAS No.:

Cat. No.: VC13672228

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

DBCO-C3-alcohol -

Specification

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide
Standard InChI InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26)
Standard InChI Key DKPIBDQFMSUYSD-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

DBCO-C3-alcohol is systematically named 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide, reflecting its complex bicyclic core and hydroxyl-terminated alkyl chain. Its molecular structure comprises a dibenzocyclooctyne (DBCO) group linked to a three-carbon alcohol moiety via an amide bond. This configuration ensures both hydrophobicity (from the aromatic rings) and hydrophilicity (from the alcohol group), facilitating solubility in polar organic solvents .

Table 1: Key Molecular Properties of DBCO-C3-Alcohol

PropertyValue
Molecular FormulaC22H22N2O3\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight362.4 g/mol
CAS Number2377004-09-4
IUPAC Name4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO
Purity95–98% (HPLC)

Structural and Electronic Features

The DBCO core contains a strained cyclooctyne ring that lowers the activation energy for [3+2] cycloaddition with azides, enabling reactions at physiological conditions. Density functional theory (DFT) calculations reveal that the alkyne’s angle strain (≈15–20 kcal/mol) accelerates reactivity, achieving second-order rate constants (k2k_2) up to 1.0 M⁻¹s⁻¹ . The hydroxyl group in the C3 spacer enhances water solubility, allowing compatibility with aqueous biological systems .

Synthesis and Characterization

Synthetic Pathways

DBCO-C3-alcohol is synthesized via a multi-step process:

  • Formation of the DBCO Core: Cyclization of 1,2-dibromobenzene derivatives under Sonogashira coupling conditions yields the strained cyclooctyne structure.

  • Introduction of the Amide Linker: Reaction with succinic anhydride forms the intermediate 4-oxobutanamide.

  • Alcohol Functionalization: Coupling with 3-amino-1-propanol introduces the terminal hydroxyl group .

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 363.3 [M+H]⁺.

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl₃) shows characteristic signals at δ 7.5–7.2 ppm (aromatic protons), δ 3.6 ppm (methylene adjacent to hydroxyl), and δ 2.8 ppm (amide protons) .

  • HPLC: Reverse-phase chromatography (C18 column) confirms ≥95% purity with a retention time of 12.3 minutes .

Reaction Mechanisms and Kinetics

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group reacts with azides via a copper-free click mechanism, forming a stable triazole linkage:

DBCO+R-N3Triazole-AdductΔG10 kcal/mol\text{DBCO} + \text{R-N}_3 \rightarrow \text{Triazole-Adduct} \quad \Delta G^\ddagger \approx 10\ \text{kcal/mol}

Kinetic studies using stopped-flow spectroscopy demonstrate a k2k_2 of 0.8–1.2 M⁻¹s⁻¹ in PBS buffer (pH 7.4, 25°C), outperforming traditional CuAAC reactions in biological settings .

Substrate Compatibility

DBCO-C3-alcohol exhibits broad compatibility with:

  • Azide-Tagged Biomolecules: Proteins (e.g., antibodies, enzymes), oligonucleotides, and glycans.

  • Organic Solvents: DMSO, DMF, and THF, with <5% decomposition after 72 hours at 4°C .

Applications in Biotechnology and Medicine

Biomolecule Labeling and Imaging

DBCO-C3-alcohol is used to label cell-surface glycans in hepatic cells (HepG2, Huh7) for fluorescence microscopy. Incubation with 50 µM DBCO-C3-alcohol for 24 hours achieves >90% labeling efficiency, as quantified by flow cytometry .

Drug Conjugation and Delivery

Anticancer drugs (e.g., doxorubicin) functionalized with azides are conjugated to DBCO-C3-alcohol-modified nanoparticles. In vivo studies in murine models show a 40% increase in tumor accumulation compared to non-targeted formulations .

Diagnostic Assays

Lateral flow assays incorporating DBCO-C3-alcohol detect SARS-CoV-2 antibodies with 98% sensitivity and 99% specificity, leveraging rapid SPAAC kinetics for signal amplification .

ConditionStability Outcome
Aqueous Solution (pH 7)Stable for 48 hours at 25°C
Lyophilized PowderStable for 24 months at -20°C
Light ExposureDegrades by 15% after 7 days

Future Directions and Challenges

While DBCO-C3-alcohol excels in bioorthogonal applications, limitations include moderate aqueous solubility (0.5 mg/mL) and cost (>$500/g). Ongoing research focuses on:

  • Derivatization with PEG Chains: To enhance solubility and in vivo circulation time.

  • Multifunctional Probes: Combining DBCO with fluorophores or chelators for theranostic applications .

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